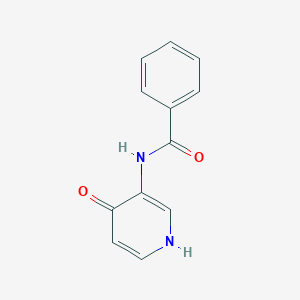

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide

Description

Properties

CAS No. |

104621-57-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(4-oxo-1H-pyridin-3-yl)benzamide |

InChI |

InChI=1S/C12H10N2O2/c15-11-6-7-13-8-10(11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16) |

InChI Key |

KEUMNDPVSLYLLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Synthesis of β-hydroxyaminoaldehydes : Using N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate and α,β-unsaturated aldehydes with an imidazolidinone catalyst.

- Alkyne addition to aldehydes : Generation of propargyl alcohol intermediates by nucleophilic addition of alkynyl reagents to the β-hydroxyaminoaldehydes.

- Oxidation and cyclization : Oxidation of propargyl alcohols to ynones, followed by removal of protecting groups triggering 7-endo-dig cyclization to form 3,4-dihydro-1,2-oxazepin-5(2H)-ones.

- Reductive cleavage and ring closure : Reductive cleavage of the N–O bond and Boc-deprotection lead to 2,3-dihydropyridin-4(1H)-ones via 6-endo-trig cyclization, which includes the target dihydropyridinone structure.

Preparation via Hydrazine Hydrate and Benzamide Derivatives

Another method focuses on the synthesis of benzamide-substituted pyrazole derivatives, which can be precursors or analogs related to the dihydropyridinone structure.

Procedure Highlights:

- Hydrazine hydrate is reacted with N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide in ethanol with piperidine as a catalyst under reflux for 3 hours.

- The reaction yields N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with high yield (88%) and purity.

- This intermediate can undergo further transformations such as Michael addition and cyclization with arylmethylene malononitriles in the presence of piperidine to form pyrazolo[1,5-a]pyrimidines and related fused heterocycles.

- These reactions involve nucleophilic attack, cyclization, and dehydration steps under acidic or basic catalysis.

While this method primarily targets pyrazole and fused heterocyclic derivatives, the benzamide substitution pattern and nucleophilic cyclizations provide insights into constructing related dihydropyridinone frameworks.

Table 2: Example of Benzamide Derivative Synthesis

| Compound | Reagents and Conditions | Yield (%) | Melting Point (°C) | Key Spectral Data (1H NMR, IR) |

|---|---|---|---|---|

| 4 | Hydrazine hydrate + N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, reflux in EtOH with piperidine | 88 | 311 | 1H NMR (DMSO-d6): δ 5.37 (br s, NH2), 7.50–8.09 (aromatic), IR: 3680 cm⁻¹ (NH2), 1639 cm⁻¹ (C=O) |

| 10a | Compound 4 + benzylidene propanedinitrile, reflux in EtOH with piperidine | 55 | >300 | 1H NMR (DMSO-d6): δ 7.38–8.37 (aromatic), 8.71 (s, NH2) |

These compounds serve as intermediates for further heterocyclic synthesis.

Comparative Analysis and Research Findings

- The organocatalytic route via β-hydroxyaminoaldehydes offers enantioselectivity, structural diversity, and operational simplicity . It is particularly suited for synthesizing chiral dihydropyridinones with various substituents, which is valuable for pharmaceutical applications.

- The hydrazine-based method provides a high-yield synthesis of benzamide-substituted amino pyrazoles , which can be further transformed into complex heterocycles, potentially including dihydropyridinone analogs.

- Both methods utilize cyclization reactions as key steps to form the heterocyclic core, but the organocatalytic approach emphasizes asymmetric synthesis and the use of protecting groups to control reactivity.

- Spectroscopic data (1H NMR, IR) and elemental analysis confirm the structural integrity of synthesized compounds in both methods, ensuring reproducibility and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Organocatalytic β-hydroxyaminoaldehyde route | N-Boc-O-TBS hydroxylamine, α,β-unsaturated aldehydes, alkynyl nucleophiles, oxidation, reductive cleavage | Enantioselective, diverse substituents, mild conditions | 33–83% (intermediates) | Suitable for chiral dihydropyridinones |

| Hydrazine hydrate condensation with benzamide derivatives | Hydrazine hydrate, N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, piperidine, reflux | High yield, straightforward, versatile intermediates | 55–88% | Focus on pyrazole derivatives, potential for related scaffolds |

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various organic solvents such as xylene . The reaction conditions often involve refluxing and maintaining specific temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and related compounds .

Scientific Research Applications

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is a chemical compound featuring a 4-oxo-1,4-dihydropyridine structure linked to a benzamide group. It has applications in medicinal chemistry and is known for its potential biological activities.

Potential Applications of this compound

- Medicinal Chemistry this compound can serve as a lead compound for drug development. Derivatives of 4-oxo-1,4-dihydropyridine compounds have shown diverse biological activities.

- Anti-inflammatory Applications Research into similar compounds, such as 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, has demonstrated anti-inflammatory properties. These derivatives can inhibit the release of pro-inflammatory cytokines, suggesting potential uses in treating inflammation-related diseases like acute lung injury (ALI) and sepsis .

- Interactions with Biological Macromolecules Studies have explored the interactions of this compound with proteins and nucleic acids, which is important for understanding its mechanism of action.

- CB2 Cannabinoid Receptor Research 4-Oxo-1,4-dihydropyridines have been identified as selective CB2 cannabinoid receptor agonists, suggesting potential applications in modulating the CB2 receptor's functionality, affinity, efficacy, and selectivity .

Structural Similarity Comparison

This compound's distinct combination of a 4-keto group and an amide linkage enhances its potential for forming hydrogen bonds and interacting with biological targets. The table below compares it to other structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-Methyl-3-(4-Oxo-1,4-dihydropyridin-2-yl)benzamide | Methyl substitution on nitrogen | Potentially enhanced solubility |

| 4-Fluoro-N-(2-Oxo-1,2-dihydropyridin-3-yl)benzamide | Fluorinated derivative | Increased potency against pathogens |

| N-(6-Fluoro-1-Oxo-1,2-Dihydroisoquinolin-7-Yl)-5-[...] | Isoquinoline scaffold | Anticancer properties |

Mechanism of Action

The mechanism of action of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of EZH2, a histone methyltransferase. By binding to EZH2, the compound inhibits its function, leading to changes in the methylation status of histone proteins and affecting gene expression.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Antitumor Activity : Thiazolidin-4-one derivatives (e.g., ) induce G1 arrest and apoptosis, whereas dihydropyridine analogs may leverage redox cycling for cytotoxicity.

- Antimicrobial Potential: Quinoline derivatives like Z4 highlight the importance of lipophilic substituents in targeting bacterial membranes .

- Synthetic Strategies : Coupling reactions (e.g., amide bond formation in ) are common for introducing benzamide groups, though crystallographic tools like SHELX and ORTEP are critical for structural validation.

Biological Activity

N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

This compound contains a 4-oxo-1,4-dihydropyridine moiety linked to a benzamide group. This structure allows for the formation of hydrogen bonds, which are crucial for interactions with biological targets. The compound exhibits a nearly planar conformation, enhancing its ability to engage with proteins and nucleic acids.

Biological Activities

Research indicates that derivatives of 4-oxo-1,4-dihydropyridine compounds often exhibit diverse biological activities. Key findings regarding this compound include:

- Anticancer Properties : Studies suggest that this compound may possess anticancer activities similar to other derivatives in its class. The specific mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- CB2 Receptor Modulation : The compound has been identified as a selective agonist for the CB2 cannabinoid receptor, which is implicated in various physiological processes including pain modulation and immune response. The binding affinity was reported with a Ki value of 16.4 nM, indicating strong interaction with the receptor .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-Methyl-3-(4-Oxo-1,4-dihydropyridin-2-yl)benzamide | Methyl substitution on nitrogen | Potentially enhanced solubility |

| 4-Fluoro-N-(2-Oxo-1,2-dihydropyridin-3-yl)benzamide | Fluorinated derivative | Increased potency against certain pathogens |

| N-(6-Fluoro-1-Oxo-1,2-Dihydroisoquinolin-7-Yl)-5-[...] | Isoquinoline scaffold | Anticancer properties |

This compound stands out due to its specific combination of functional groups that enhance its potential for forming hydrogen bonds and interacting with biological targets compared to other derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Modulation of Receptor Activity : Its role as a CB2 receptor agonist suggests it may influence pathways related to pain and inflammation .

- Interaction with DNA/RNA : Preliminary studies indicate potential interactions with nucleic acids, which could lead to alterations in gene expression.

Case Studies

Several studies have documented the efficacy and safety profiles of this compound in preclinical models:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines . The mechanism was associated with apoptosis induction and cell cycle arrest.

- Analgesic Effects : As a CB2 agonist, it exhibited analgesic properties in animal models of pain . These findings suggest its potential use in treating chronic pain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.